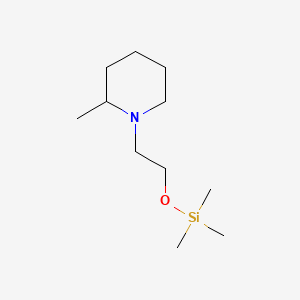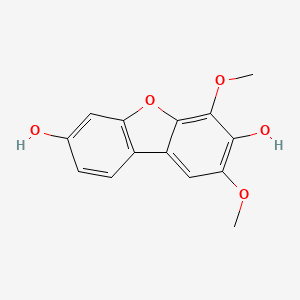
2,4-Dimethoxy-3,7-dibenzofurandiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-3,7-dibenzofurandiol is a chemical compound with the molecular formula C14H12O5. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by the presence of two methoxy groups and two hydroxyl groups attached to the benzofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3,7-dibenzofurandiol typically involves the reaction of appropriate benzofuran precursors with methoxy and hydroxyl substituents. One common method involves the use of methoxybenzofuran derivatives, which are subjected to hydroxylation reactions under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-3,7-dibenzofurandiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrobenzofurans, and substituted benzofurans, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-3,7-dibenzofurandiol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-3,7-dibenzofurandiol involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate oxidative stress and inhibit microbial growth. It may target cellular components such as enzymes involved in redox reactions and disrupt cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxy-3,7-dibenzofurandiol can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Studied for its anti-inflammatory and antimicrobial properties.
These compounds share structural similarities with this compound but differ in their specific substituents and biological activities. The unique combination of methoxy and hydroxyl groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1188276-92-7 |
|---|---|
Molekularformel |
C14H12O5 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
2,4-dimethoxydibenzofuran-3,7-diol |
InChI |
InChI=1S/C14H12O5/c1-17-11-6-9-8-4-3-7(15)5-10(8)19-13(9)14(18-2)12(11)16/h3-6,15-16H,1-2H3 |
InChI-Schlüssel |
UOMKWMFPHKNOIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


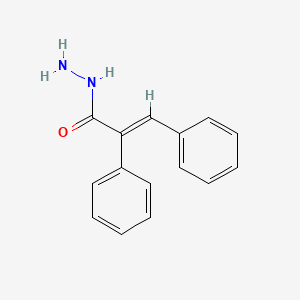
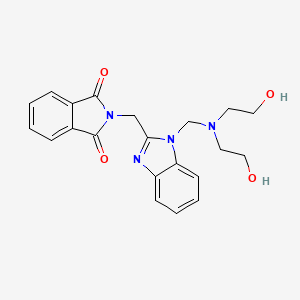

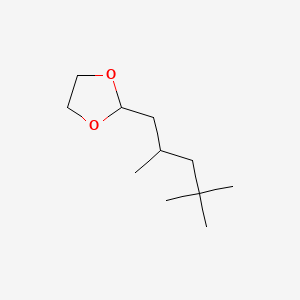

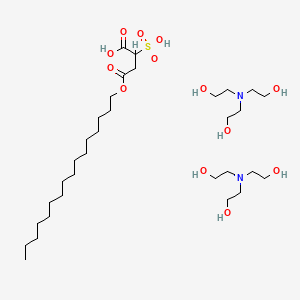
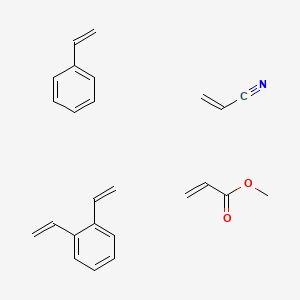

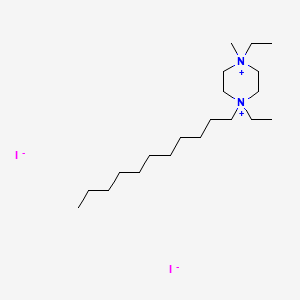
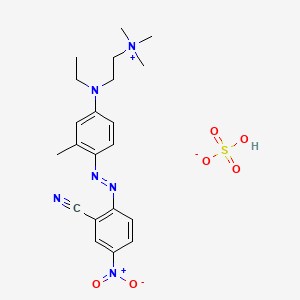

![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)

